molecular formula C14H10O6 B8764883 3,3,4,4-TETRAHYDROXYBENZYL CAS No. 6309-15-5

3,3,4,4-TETRAHYDROXYBENZYL

Cat. No.: B8764883
CAS No.: 6309-15-5
M. Wt: 274.22 g/mol
InChI Key: SBUXQLGVTMAJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4-TETRAHYDROXYBENZYL, also known as 3,3’,4,4’-Tetrahydroxybenzil, is an organic compound with the molecular formula C14H10O6. This compound is characterized by the presence of two benzene rings, each substituted with hydroxyl groups at the 3 and 4 positions, connected by an ethane-1,2-dione bridge. It is a member of the α-dicarbonyl family, known for their interesting chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-TETRAHYDROXYBENZYL typically involves the reaction of 3,4-dihydroxybenzaldehyde with an oxidizing agent. One common method is the oxidative coupling of 3,4-dihydroxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-TETRAHYDROXYBENZYL undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone bridge to a diol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification[][3].

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base[][3].

Major Products:

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Esters or ethers[][3].

Scientific Research Applications

3,3,4,4-TETRAHYDROXYBENZYL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-TETRAHYDROXYBENZYL involves its interaction with molecular targets such as enzymes. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diketone bridge can participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Uniqueness: 3,3,4,4-TETRAHYDROXYBENZYL is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it particularly useful in biological applications where enzyme inhibition is desired .

Properties

CAS No.

6309-15-5

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,2-bis(3,4-dihydroxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C14H10O6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,15-18H

InChI Key

SBUXQLGVTMAJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)C2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of bis(3,4-methylenedioxy)benzil (500 mg) in dry CH2Cl2 (50 ml) under nitrogen, was slowly added boron tribromide (1.6 ml) then stirring continued for a further 3.5 hours. Methanol (100 ml) was added carefully, then the solvent evaporated in vacuo to a volume of 1 ml, this addition and evaporation was repeated twice more. The product was purified by column chromatography over silica gel when elution with diethylether in dichloromethane gave 3,4,3′,4′-tetrahydroxybenzil (217 mg, 47%) as a yellow powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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